molecular formula C15H15N3O2 B2854334 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 906218-55-1

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2854334
CAS RN: 906218-55-1
M. Wt: 269.304
InChI Key: COAWVENONORNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C9H11N3O2 . It is a derivative of pyrimidine, a class of organic compounds that are widely present in nature and exhibit a range of pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its InChI code: 1S/C9H11N3O2/c1-6-3-8-10-7 (5-14-2)4-9 (13)12 (8)11-6/h3-4,10H,5H2,1-2H3 . This indicates that the molecule contains 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Plant Disease Resistance and Agricultural Applications

This compound has been identified as a potential plant activator, which can stimulate plant defense responses against pathogens . Unlike traditional plant activators, it is fully soluble in water and does not inhibit plant growth or root system development. It has shown to increase resistance against bacterial infection in plants like Arabidopsis and rice, making it a promising candidate for enhancing crop protection and yield .

Anticancer Therapeutic Exploration

Recent studies have explored the anticancer potential of derivatives of this compound. Triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines have been synthesized and tested against various cancer cell lines, showing promising results . These findings suggest that the compound and its derivatives could be valuable in the development of new anticancer drugs.

Anti-inflammatory Pharmacological Effects

Pyrimidine derivatives, including those related to our compound of interest, have been reported to exhibit potent anti-inflammatory effects . They work by inhibiting the expression and activities of vital inflammatory mediators, which could make them effective in treating inflammatory diseases.

Material Science and Photophysical Properties

The pyrazolo[1,5-a]pyrimidine scaffold, to which our compound belongs, has attracted attention in material science due to significant photophysical properties . These properties could be harnessed in the development of new materials with specific light-absorption or emission characteristics.

Synthesis of Hybrid Molecules for Drug Development

The compound has been used in the synthesis of hybrid molecules, which are significant in the pharmaceutical industry . Over 60% of drug candidates are hybrid molecules, and the efficient synthesis of these compounds from pyrazolo[1,5-a]pyrimidines could lead to cost-effective drug production.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could potentially be developed into a novel therapeutic agent .

properties

IUPAC Name

2-(methoxymethyl)-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-8-13(19)18-15(16-10)14(12(17-18)9-20-2)11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJIVQYWBIMDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

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